molecular formula C11H18N2 B1197360 1,3-Benzenediamine, 4,6-diethyl-2-methyl- CAS No. 2095-01-4

1,3-Benzenediamine, 4,6-diethyl-2-methyl-

Cat. No. B1197360
CAS RN: 2095-01-4
M. Wt: 178.27 g/mol
InChI Key: RQEOBXYYEPMCPJ-UHFFFAOYSA-N
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Description

“1,3-Benzenediamine, 4,6-diethyl-2-methyl-” is a chemical compound with the molecular formula C11H18N2 . It is a dark clear mobile liquid with an amine odor .


Molecular Structure Analysis

The molecular structure of “1,3-Benzenediamine, 4,6-diethyl-2-methyl-” is based on the benzene ring, which is a six-carbon ring with alternating double bonds. It has two amine (-NH2) groups attached to the 1 and 3 positions of the benzene ring. Additionally, it has ethyl (-C2H5) groups attached to the 4 and 6 positions and a methyl (-CH3) group attached to the 2 position .


Chemical Reactions Analysis

“1,3-Benzenediamine, 4,6-diethyl-2-methyl-” is known to neutralize acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .


Physical And Chemical Properties Analysis

“1,3-Benzenediamine, 4,6-diethyl-2-methyl-” has a density of 1.013g/cm3, a boiling point of 314.4°C at 760mmHg, and a flashing point of 170.6°C . It is partially soluble in water and denser than water. Its vapors are heavier than air .

Safety And Hazards

This compound is corrosive to the eyes, skin, mouth, stomach, and throat. Its vapors may irritate the eyes and damage the upper respiratory tract. It may be toxic by skin absorption and ingestion . According to the classification provided by companies to ECHA in CLP notifications, this substance is very toxic to aquatic life, is very toxic to aquatic life with long-lasting effects, is harmful if swallowed, and may cause an allergic skin reaction .

properties

IUPAC Name

4,6-diethyl-2-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12/h6H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEOBXYYEPMCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1N)C)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029228
Record name 4,6-Diethyl-2-methyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediamine, 4,6-diethyl-2-methyl-

CAS RN

2095-01-4
Record name 1-Methyl-3,5-diethyl-2,6-diaminobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,6-Diethyl-2-methyl-1,3-benzenediamine
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Record name 1,3-Benzenediamine, 4,6-diethyl-2-methyl-
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Record name 4,6-Diethyl-2-methyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-3,5-diethyltoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,6-DIETHYL-2-METHYL-1,3-BENZENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T17THG562
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